molecular formula C13H18ClNO3 B1486250 Methyl 4-phenoxy-4-piperidinecarboxylate hydrochloride CAS No. 2206968-80-9

Methyl 4-phenoxy-4-piperidinecarboxylate hydrochloride

Cat. No.: B1486250
CAS No.: 2206968-80-9
M. Wt: 271.74 g/mol
InChI Key: CFINKCYHVWMWBK-UHFFFAOYSA-N
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Description

Methyl 4-phenoxy-4-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is a derivative of piperidine, featuring a phenoxy group and a carboxylate ester functional group. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenoxy-4-piperidinecarboxylate hydrochloride typically involves the reaction of piperidine with phenoxyacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-phenoxy-4-piperidinecarboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Piperidine derivatives with higher oxidation states.

  • Reduction: Reduced forms of the compound, such as piperidine itself.

  • Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Methyl 4-phenoxy-4-piperidinecarboxylate hydrochloride is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is employed in the manufacturing of agrochemicals and other industrial chemicals.

Mechanism of Action

Methyl 4-phenoxy-4-piperidinecarboxylate hydrochloride is similar to other piperidine derivatives, such as pethidine hydrochloride and methyl 4-piperidinecarboxylate. its unique structural features, such as the presence of the phenoxy group, distinguish it from these compounds and contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • Pethidine hydrochloride

  • Methyl 4-piperidinecarboxylate

  • 4-Methyl-4-piperidinecarboxylic acid hydrochloride

Properties

IUPAC Name

methyl 4-phenoxypiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-12(15)13(7-9-14-10-8-13)17-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINKCYHVWMWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-phenoxy-4-piperidinecarboxylate hydrochloride
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